2-(3,4-dimethylphenyl)benzoic Acid
Description
2-(3,4-Dimethylphenyl)benzoic acid, systematically named 2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid (C₁₆H₁₅NO₃), is a benzoic acid derivative featuring a carbamoyl group linking the benzoic acid moiety to a 3,4-dimethylphenyl substituent .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPQJMQIRMMOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374383 | |
| Record name | 2-(3,4-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-22-0 | |
| Record name | 2-(3,4-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728919-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, alternative methods such as catalytic hydrogenation of corresponding nitro compounds or oxidation of methyl-substituted biphenyls may be explored for industrial applications.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:
Key conditions :
-
Acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide).
-
Yields depend on steric hindrance from the 3,4-dimethylphenyl group .
Amide Formation
Reaction with amines produces amides, often via activation of the carboxylic acid (e.g., using thionyl chloride):
Example : Synthesis of 2-(3,4-dimethylphenyl)benzamide derivatives for pharmaceutical screening .
Electrophilic Aromatic Substitution (EAS)
The biphenyl structure allows EAS, though reactivity is moderated by substituents:
| Position | Reactivity | Directing Effects |
|---|---|---|
| Benzoic acid ring | Deactivated (meta-directing) | Carboxylic acid withdraws electrons, directing incoming electrophiles to meta positions. |
| 3,4-Dimethylphenyl ring | Activated (ortho/para-directing) | Methyl groups donate electrons, favoring electrophile attack at ortho/para positions relative to substituents. |
Reported reactions :
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, forming biphenyl derivatives:
Conditions :
Palladium-Catalyzed Coupling Reactions
The benzoic acid moiety can participate in direct ortho-arylation via palladium catalysis, enabling C–H functionalization:
With Aryl Halides
Key findings :
Table 1 : Comparison of coupling methods for this compound
| Condition | Substrate Compatibility | Yield Range | Mechanistic Insight |
|---|---|---|---|
| AgOAc, AcOH, aryl iodide | Electron-rich to moderate | 60–85% | Iodide scavenging prevents catalyst poisoning |
| Cs₂CO₃, BuPAd₂, DMF, aryl chloride | Broad (e− rich/poor) | 50–78% | Rate-determining C–H cleavage via concerted metalation-deprotonation |
Radical-Mediated Reactions
Under UV light or radical initiators, the compound may participate in hydrogen abstraction or coupling:
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Benzophenone-sensitized reactions : Generate diradical intermediates, leading to dimerization or cross-coupling .
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Inhibition studies : Radical traps like BHT suppress reactivity, confirming radical pathways .
Fries Rearrangement
In the presence of Lewis acids (e.g., AlCl₃), acyl groups migrate to aromatic rings:
Applicability : Limited by steric bulk of the 3,4-dimethylphenyl group .
Stability and Degradation
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Thermal stability : Decomposes above 250°C, releasing CO₂ and forming polyaromatic hydrocarbons .
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Photodegradation : UV exposure induces radical formation, leading to discoloration and breakdown .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-(3,4-dimethylphenyl)benzoic acid exhibit potent anticancer properties. For example, a study demonstrated that compounds related to this structure showed enhanced cytotoxicity against various cancer cell lines, including acute lymphoblastic leukemia (ALL) and neuroblastoma (NB). The compound exhibited an IC50 value of 0.3 μM against ALL cells, indicating a significant therapeutic potential in oncology .
Analgesic Effects
The compound has been investigated for its effects on pain management. It acts as an opioid receptor modulator, with formulations showing efficacy in reducing visceral pain and gastrointestinal motility disorders without the constipating side effects typical of many opioid treatments . This application is particularly relevant for conditions like irritable bowel syndrome (IBS).
Photoinitiators in Polymer Chemistry
This compound is utilized as a photoinitiator in the production of polymers and resins. Its ability to facilitate the curing process under UV light makes it valuable in the manufacturing of coatings and adhesives .
| Application | Description | Benefits |
|---|---|---|
| Photoinitiator | Used in polymerization processes | Enhances curing efficiency |
| Anticancer Agent | Demonstrated cytotoxicity against cancer cells | Potential treatment for cancers |
| Analgesic | Modulates opioid receptors for pain relief | Reduces side effects |
Synthetic Pathways
The synthesis of this compound can be achieved through various methods including Friedel-Crafts acylation and other organic transformations. A notable study describes the use of ionic liquid catalysis to improve yields during the synthesis process .
Case Studies
- A study highlighted the use of this compound in developing new thioureides with antimicrobial properties, showcasing its versatility beyond traditional applications .
- Another research focused on its role in enhancing the efficacy of existing drug formulations by modifying their pharmacokinetic profiles through structural analogs .
Safety and Environmental Considerations
While this compound is generally considered safe within regulated limits, it is essential to handle it with care due to potential health hazards such as skin irritation and aquatic toxicity . Regulatory assessments emphasize the importance of monitoring exposure levels to mitigate environmental impacts.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s structural uniqueness lies in the carbamoyl linkage and 3,4-dimethylphenyl substituent. Comparisons with related compounds highlight key differences in substituent positions, functional groups, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position Effects: Mefenamic acid and DMPAB share a 2,3-dimethylphenyl group but differ in linkage (amino vs. carbamoyl).
- Linkage Type: Carbamoyl groups (amide bonds) in the target compound contrast with amino linkages in mefenamic acid and sulfamoyl groups in the sulfonamide analog. Carbamoyl groups are less acidic than sulfonamides but may enhance hydrogen-bonding interactions in biological systems.
Biological Activity
2-(3,4-Dimethylphenyl)benzoic acid, also known as N-(3,4-dimethylphenyl)anthranilic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, including its antibacterial properties and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 241.28 g/mol. The structure consists of a benzoic acid moiety linked to a 3,4-dimethylphenyl group, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The compound has been evaluated against various bacterial strains using methods such as the disc diffusion method and agar ditch method.
Table 1: Antibacterial Activity of this compound and Its Complexes
| Compound | Gram-positive (S. aureus) | Gram-negative (E. coli) |
|---|---|---|
| This compound | 18 mm | 19 mm |
| Di-methyltin complex | 35 mm | 30 mm |
| Tri-organotin complex | 32 mm | 25 mm |
The table above summarizes the antibacterial activity measured in millimeters (mm) of inhibition zone diameter against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Notably, the di-methyltin complex exhibited the highest antibacterial activity among the tested compounds, suggesting that modifications to the base structure can enhance efficacy against bacterial pathogens .
The mechanism underlying the antibacterial activity of this compound appears to involve disruption of bacterial cell wall synthesis and function. The compound's ability to penetrate bacterial membranes may be attributed to its hydrophobic character due to the dimethylphenyl substituent. This property allows it to interact with lipid bilayers more effectively than other compounds lacking similar structural features .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds like this compound. Variations in substitution patterns on the aromatic rings can significantly influence antibacterial potency. For instance, studies indicate that specific methyl substitutions enhance binding affinity to bacterial targets while minimizing toxicity to human cells .
Table 2: Structure-Activity Relationship Findings
| Substituent Position | Activity Level |
|---|---|
| Para | Low |
| Meta | Moderate |
| Ortho | High |
The findings suggest that ortho-substituted analogs tend to retain higher biological activity compared to para-substituted variants, which may be less effective due to steric hindrance or unfavorable electronic interactions .
Case Studies
- Antibacterial Efficacy : A study conducted by Al-Shemary et al. evaluated various organotin complexes derived from this compound. The results demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with particular emphasis on complex stability and structural configuration contributing to enhanced activity .
- Cytotoxicity Assessment : In another investigation focusing on cytotoxic effects, compounds derived from this benzoic acid derivative were tested against cancer cell lines. The results indicated promising cytotoxic activity, warranting further exploration into its potential as an anticancer agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
